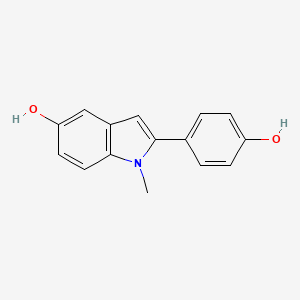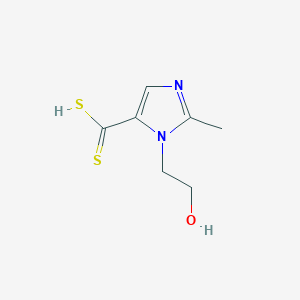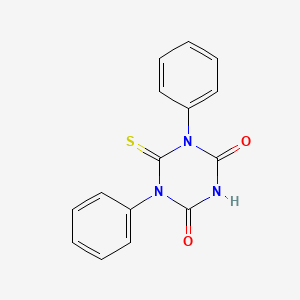![molecular formula C10H9BrN2O3S B14363845 N-[(2-Bromobenzoyl)carbamothioyl]glycine CAS No. 93752-04-6](/img/structure/B14363845.png)
N-[(2-Bromobenzoyl)carbamothioyl]glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Bromobenzoyl)carbamothioyl]glycine is an organic compound that features a bromobenzoyl group attached to a carbamothioyl moiety, which is further linked to glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromobenzoyl)carbamothioyl]glycine typically involves the reaction of 2-bromobenzoyl chloride with thiourea to form the intermediate N-(2-bromobenzoyl)thiourea. This intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[(2-Bromobenzoyl)carbamothioyl]glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学研究应用
N-[(2-Bromobenzoyl)carbamothioyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-[(2-Bromobenzoyl)carbamothioyl]glycine involves its interaction with specific molecular targets. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, while the carbamothioyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. This dual reactivity allows the compound to modulate biological pathways and exert its effects.
相似化合物的比较
Similar Compounds
N-(2-Bromobenzoyl)thiourea: Similar structure but lacks the glycine moiety.
N-(2-Bromobenzoyl)glycine: Similar structure but lacks the carbamothioyl group.
N-(2-Chlorobenzoyl)carbamothioyl]glycine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-[(2-Bromobenzoyl)carbamothioyl]glycine is unique due to the presence of both the bromobenzoyl and carbamothioyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
93752-04-6 |
|---|---|
分子式 |
C10H9BrN2O3S |
分子量 |
317.16 g/mol |
IUPAC 名称 |
2-[(2-bromobenzoyl)carbamothioylamino]acetic acid |
InChI |
InChI=1S/C10H9BrN2O3S/c11-7-4-2-1-3-6(7)9(16)13-10(17)12-5-8(14)15/h1-4H,5H2,(H,14,15)(H2,12,13,16,17) |
InChI 键 |
WDVGZEQSNQBAFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NCC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)

![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)

![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)

![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
silane](/img/structure/B14363836.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
